molecular formula C19H17N3O3S B2942613 N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251625-75-8

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2942613
CAS No.: 1251625-75-8
M. Wt: 367.42
InChI Key: AERMLGPGDBDNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a synthetic organic compound designed for pharmaceutical and biological chemistry research. This molecule is built on a complex heterocyclic scaffold, specifically a thiazolo[2,3-b]quinazoline core, which is known to exhibit a wide range of biological activities. The core structure is a fusion of thiazole and quinazoline rings, a framework that has been identified in compounds with significant immunomodulating activity , such as immunosuppressive effects on IgM production . Furthermore, the broader class of thiazoloquinazoline derivatives has been reported to possess antifungal and antibacterial activities . The molecular structure incorporates an N-(4-methoxybenzyl)carboxamide side chain at the 8-position, a functional group commonly utilized in medicinal chemistry to fine-tune properties like solubility and biological receptor binding. This specific compound is of high interest for researchers exploring new pharmacologically active agents, particularly in the fields of immunology and infectious diseases. Its primary value lies in its use as a key intermediate or reference standard in the design and synthesis of novel therapeutic candidates. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMLGPGDBDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the thiazoloquinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of this compound involves multi-step solid-phase and solution-phase methodologies, as outlined below:

Carboxamide Functionalization

The 8-carboxamide group is introduced via:

  • Acylation : Coupling 4-methoxybenzylamine with the activated carboxylic acid intermediate (e.g., using HATU or DIC) .

  • Purification : Target compounds are isolated via precipitation with diethyl ether or HPLC, achieving >95% purity .

Dimerization Under UV Light

Exposure to UV light induces dimerization via a [2+2] cycloaddition mechanism, forming a bridinked structure:

  • Evidence : LCMS and NMR analysis reveal dimer peaks (e.g., m/z = 759 for the dimer of 15d ) .

  • Structural Confirmation :

    • Thiazole proton shifts from δ = 7.16 ppm (monomer) to δ = 5.14 ppm (dimer) .

    • C4/C5 thiazole carbons shift from δ = 136.9/109.2 ppm to δ = 83.9/51.7 ppm .

  • Mitigation : Stability is maintained in the dark, with no dimerization observed under non-UV conditions .

Competitive Cyclization Pathways

During synthesis, competing reactions include:

  • 2-Thioxoquinazoline-4-one Formation : Suppressed by using toluene as the solvent .

  • N-Alkylation Side Products : Observed during S-alkylation with benzyl bromide if base or heat is applied .

Thiazole Ring Reactivity

  • Electrophilic Substitution : The thiazole sulfur participates in alkylation reactions (e.g., with bromoketones) .

  • Nucleophilic Attack : The nitrogen in the thiazole ring reacts with electrophiles under acidic conditions .

Carboxamide Group

  • Hydrolysis : Stable under basic conditions but susceptible to acidic hydrolysis at elevated temperatures.

  • Cross-Coupling : The aryl group (4-methoxybenzyl) enables Suzuki-Miyaura couplings, though specific examples are not documented.

Catalytic and Solvent Effects

  • DABCO Catalysis : Accelerates Michael-type additions in thiazole ring formation (e.g., 10 mol% DABCO in ethanol yields >80% product) .

  • Solvent Optimization :

    • Toluene : Prevents 2-thioxoquinazoline cyclization .

    • DMF/THF : Preferred for acylation and thiourea formation .

Comparative Reaction Efficiency

Reaction StepConditionsYield (%)Purity (%)Source
Thiazole ring closureBromoketone, 1 h, ambient>90>95
DimerizationUV light, DMSO, 48 h25N/A
S-AlkylationBromoketone, 1 h, no base95>90
Carboxamide acylationHATU, DMF, 2 h85>90

Degradation Pathways

  • Photodegradation : Primary degradation route under UV light, forming dimers .

  • Oxidation : The thiazole sulfur may oxidize to sulfoxide/sulfone derivatives under strong oxidizing agents (not explicitly documented) .

Scientific Research Applications

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide are contextualized below through comparison with related heterocyclic compounds.

Structural Comparisons

Core Heterocycle and Substituents

Compound Name Core Structure Key Substituents Pharmacological Activity References
Target Compound Thiazolo[2,3-b]quinazoline 5-oxo, 8-(4-methoxybenzyl)carboxamide Not explicitly reported -
VU0152100 Thieno[2,3-b]pyridine 3-amino, 5,6-dimethyl, 2-(4-methoxybenzyl)carboxamide Undisclosed (analogues target GPCRs)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...] Pyridazin-3(2H)-one 5-(4-methoxybenzyl), 3-methyl, 6-oxo FPR2 agonist
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines Imidazo[4,5-g]quinazoline 2,6,8-triaryl substituents Anticancer (hypothesized)

Key Observations

Heterocyclic Core: The thiazoloquinazoline core distinguishes the target compound from thienopyridine (VU0152100) and pyridazinone derivatives. The sulfur atom in the thiazole ring may confer unique electronic and steric properties compared to thiophene (VU0152100) or pyridazinone systems . Imidazoquinazolines () share the quinazoline moiety but differ in fused ring position (imidazo[4,5-g] vs.

Substituent Effects: The 4-methoxybenzyl group is a common motif in VU0152100 and pyridazinone derivatives (), suggesting its role in enhancing lipophilicity or receptor binding. In FPR2 agonists, this group contributes to ligand specificity . The carboxamide at position 8 (target compound) parallels the carboxamide in VU0152100, likely improving solubility and hydrogen-bonding capacity compared to ester or alkyl substituents .

Pharmacological and Functional Insights
  • FPR2 Agonists: Pyridazinone derivatives with 4-methoxybenzyl groups () activate formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s quinazoline core may offer a larger aromatic surface for receptor interaction, though its activity remains unconfirmed .
  • In contrast, the target’s thiazoloquinazoline may exhibit slower metabolic clearance due to increased ring complexity .
  • Synthetic Accessibility : Imidazoquinazolines () are synthesized via condensation of aldehydes with amines, a method adaptable to the target compound’s synthesis. However, thiazole ring formation may require specialized reagents (e.g., Lawesson’s reagent) .
Physicochemical Properties
  • Planarity: The fused quinazoline core enhances aromaticity, which may improve stacking interactions with biological targets compared to non-fused systems like pyridazinones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of thiazole and quinazoline precursors. Key steps include:

  • Use of coupling agents (e.g., EDCI or DCC) for amide bond formation between the thiazoloquinazoline core and the 4-methoxybenzyl group.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve yield .
  • Catalytic bases (e.g., triethylamine) to neutralize acidic byproducts.
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • IR Analysis : Identify characteristic absorption bands:

  • C=O stretch at ~1680–1720 cm⁻¹ (quinazolinone and carboxamide).
  • C-O-C (methoxy group) at ~1250 cm⁻¹ .
    • NMR Analysis :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 4.5–5.5 ppm).
  • ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), quinazolinone carbonyl (δ ~170 ppm) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Precautions :

  • Avoid inhalation/contact; use PPE (gloves, lab coat, goggles).
  • Store in a cool, dry place away from ignition sources (P210) .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software resolve ambiguities in the compound’s crystal structure?

  • Methodology :

  • Collect high-resolution X-ray diffraction data (λ = 1.5418 Å).
  • Use SHELXL for refinement: Apply restraints for disordered moieties (e.g., methoxy groups) and validate via R-factor convergence (<5%) .
    • Troubleshooting : For twinned crystals, employ the TWIN command in SHELXL and analyze Hooft parameters .

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

  • Approach :

  • Compare DFT-calculated (e.g., B3LYP/6-31G*) IR/NMR spectra with experimental data.
  • Adjust solvent effects in simulations (e.g., PCM model for DMSO) .
    • Case Study : If experimental ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or hydrogen bonding .

Q. How can molecular docking elucidate this compound’s interaction with biological targets (e.g., kinases)?

  • Protocol :

  • Prepare the ligand: Optimize geometry at the HF/6-31G* level.
  • Dock into target active sites (e.g., EGFR kinase) using AutoDock Vina.
  • Validate binding poses via MD simulations (RMSD < 2.0 Å) .
    • Analysis : Focus on hydrogen bonds with catalytic residues (e.g., Lys745) and hydrophobic interactions with the quinazoline core .

Q. What in vitro assays are suitable for evaluating cytotoxicity, and how should conflicting activity data be interpreted?

  • Assays :

  • MTT assay (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7).
  • Compare with positive controls (e.g., doxorubicin) .
    • Data Contradictions :
  • Variability may arise from cell line specificity or assay conditions (e.g., serum concentration).
  • Confirm results via flow cytometry (apoptosis markers) .

Data Presentation

Parameter Example Data Source
Synthetic Yield65–78% (optimized conditions)
Melting Point>270°C (decomposition observed)
Calculated LogP2.8 (PubChem)
Crystallographic R-factor0.042 (SHELXL-refined structure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.